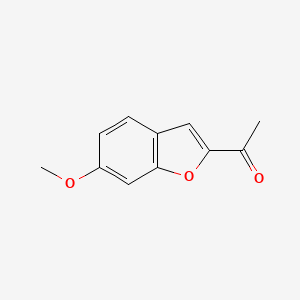

1-(6-Methoxy-2-benzofuranyl)ethanone

Description

Significance of Benzofuran (B130515) Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzofuran ring system is a prominent and privileged scaffold in medicinal chemistry and organic synthesis, largely due to its widespread occurrence in biologically active natural products and synthetic compounds. nih.govresearchgate.netrsc.org Benzofuran derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, establishing them as crucial pharmacophores in drug discovery. nih.govnih.gov

Key biological activities associated with the benzofuran scaffold include:

Anticancer: Benzofuran derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast, ovarian, and lung cancer. nih.gov Their mechanisms of action are diverse, involving the inhibition of crucial cellular targets like farnesyltransferase, tubulin polymerization, and histone lysine-specific demethylase 1 (LSD1). nih.govtaylorandfrancis.com

Antimicrobial: The benzofuran nucleus is a foundational component for developing new antimicrobial agents. rsc.org Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov

Anti-inflammatory: Numerous benzofuran-based compounds exhibit significant anti-inflammatory properties. researchgate.nettaylorandfrancis.com

Antiviral: The scaffold is integral to the design of agents targeting various viruses. researchgate.netnih.gov

Neuroprotective: Certain benzofuran derivatives are being investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease, acting as cholinesterase and BACE1 inhibitors. nih.gov

The structural versatility of the benzofuran ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological profiles of derivative compounds to enhance potency and selectivity. nih.gov This inherent "drug-likeness" has led to the incorporation of the benzofuran moiety into several clinically approved drugs, such as the antiarrhythmic agent amiodarone (B1667116). rsc.org The sustained interest in this scaffold highlights its proven track record and future potential in developing novel therapeutics for a wide range of human diseases. nih.govrsc.org

Research Context and Historical Perspectives on 2-Acylbenzofuran Derivatives

The 2-acylbenzofuran moiety, a key feature of 1-(6-Methoxy-2-benzofuranyl)ethanone, represents a historically significant and synthetically versatile subclass of benzofurans. The acetyl group at the 2-position is not merely a passive substituent; it serves as a crucial reactive site for a variety of chemical transformations, allowing for the synthesis of more complex molecular architectures.

Historically, research into 2-acylbenzofurans has explored their unique reactivity. For instance, studies have detailed the conversion of 2-acetylbenzofuran (B162037) into other heterocyclic systems, such as 2-methyl-3-hydroxychromone, demonstrating the synthetic utility of the acetyl group. acs.org Further research has investigated reactions like the Schmidt rearrangement of 2-acylbenzofuran derivatives and their use in the Pfitzinger reaction to generate quinoline-4-carboxylic acids, which are themselves a class of biologically important compounds. researchgate.net

From a medicinal chemistry perspective, the 2-acyl group is a critical component in the design of targeted therapeutics. The condensation of the ketone with hydrazines to form acylhydrazones is a particularly fruitful strategy. For example, a series of benzofuran acylhydrazone derivatives were developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme overexpressed in many human tumors, with some compounds showing inhibitory activity in the nanomolar range. taylorandfrancis.com This highlights how the 2-acylbenzofuran scaffold can be strategically employed to create potent and specific enzyme inhibitors. These historical and ongoing synthetic efforts underscore the importance of the 2-acylbenzofuran framework as a versatile platform for generating diverse and biologically active molecules.

Overview of Key Research Areas Pertaining to this compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, the investigation of its close analogs provides a clear picture of the key research areas for this class of compounds. The combination of the 6-methoxy group and the 2-acetyl function on the benzofuran core is a recurring motif in molecules explored for various therapeutic applications.

Key Research Areas for Analogs:

Anticancer Activity: A primary focus of research on analogs is their potential as anticancer agents. For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including chronic myelogenous leukemia (K562). nih.govresearchgate.net Studies on these analogs have delved into their mechanisms of action, revealing that they can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspases 3 and 7. nih.govresearchgate.net

Antimicrobial and Anti-inflammatory Effects: The 6-methoxybenzofuran (B1631075) scaffold is also explored for its dual antimicrobial and anti-inflammatory properties. A notable analog, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), has demonstrated selective bactericidal and bacteriostatic effects against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). ijper.org Furthermore, this compound was shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cells, indicating significant anti-inflammatory potential. ijper.org

Antibacterial Activity: Analogs are also screened for their antibacterial properties against a range of standard and clinical strains. In one study, a brominated derivative of a 1-(3-methyl-1-benzofuran-2-yl)ethanone analog showed moderate activity against Gram-positive bacterial strains. nih.govresearchgate.net

The table below summarizes the biological activities observed in studies of compounds analogous to this compound, illustrating the therapeutic potential of this structural class.

| Analog Class | Key Biological Activity | Cell Lines / Strains Tested | Observed Effects | Reference |

| Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone | Anticancer | K562 (Chronic Myelogenous Leukemia) | Induction of apoptosis, generation of reactive oxygen species, activation of caspases 3/7. | nih.govresearchgate.net |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one | Antimicrobial & Anti-inflammatory | MRSA, P. aeruginosa, RAW 264.7 Macrophages | Bactericidal/bacteriostatic activity, downregulation of IL-6, IL-1β, and TNF-α. | ijper.org |

| Brominated 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives | Antibacterial | Gram-positive strains | Moderate inhibitory activity with MIC values from 16 to 64 µg/mL. | nih.govresearchgate.net |

These research avenues demonstrate that the scaffold represented by this compound is a promising starting point for the development of new drugs, particularly in the fields of oncology, infectious diseases, and inflammation.

Properties

IUPAC Name |

1-(6-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)10-5-8-3-4-9(13-2)6-11(8)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRSGAXMWLEMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200792 | |

| Record name | Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52814-92-3 | |

| Record name | 1-(6-Methoxy-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52814-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 6-methoxy-2-benzofuranyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 1 6 Methoxy 2 Benzofuranyl Ethanone

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran nucleus in 1-(6-Methoxy-2-benzofuranyl)ethanone is susceptible to electrophilic attack. The substitution pattern is governed by the directing effects of both the fused benzene (B151609) ring, activated by the electron-donating methoxy (B1213986) group, and the heterocyclic furan (B31954) ring. The methoxy group at the 6-position is a powerful ortho-para director, activating the 5- and 7-positions for electrophilic substitution.

Halogenation of this compound proceeds with notable regioselectivity. Studies on related benzofuran systems show that electrophilic bromination preferentially occurs on the benzene portion of the molecule. nih.gov In the case of 2-acetylbenzofurans, the presence of the activating methoxy group at the C-6 position directs incoming electrophiles primarily to the C-5 position.

Research on the reactivity of analogous compounds, such as the synthesis of ketonic Mannich bases from 1-(5-bromobenzofuran-2-yl)ethan-1-one, presupposes a preliminary bromination step. researchgate.net This indicates that direct bromination of the parent compound, this compound, would likely yield 1-(5-bromo-6-methoxy-2-benzofuranyl)ethanone. The reaction can be carried out using N-halosuccinimides in solvents like fluorinated alcohols under mild conditions to achieve high yields and selectivity. nih.gov

Nucleophilic Reactions Involving the Ethanone (B97240) Moiety

The acetyl group at the 2-position of the benzofuran ring is the primary site for a variety of nucleophilic addition and condensation reactions. The α-hydrogens on the methyl group are acidic and can be removed by a base to form a reactive enolate ion. gordon.edu

The ethanone moiety readily undergoes Mannich aminomethylation at the methyl group alpha to the carbonyl. researchgate.net This reaction involves the treatment of this compound with formaldehyde (B43269) (often as paraformaldehyde) and a secondary amine, typically in the form of its hydrochloride salt, with a catalytic amount of acid like HCl. researchgate.netnih.gov The reaction yields β-aminoketones, which are valuable synthetic intermediates. researchgate.net The choice of secondary amine can influence the reaction yield, with dimethylamine (B145610) often providing better results than bulkier amines like morpholine (B109124) or piperidine. researchgate.net

Table 1: Representative Mannich Bases Derived from this compound Note: This table is illustrative, based on reactions with analogous compounds.

| Secondary Amine | Reagents | Product Name |

| Dimethylamine | Paraformaldehyde, Dimethylamine HCl | 3-(Dimethylamino)-1-(6-methoxy-2-benzofuranyl)propan-1-one hydrochloride |

| Morpholine | Paraformaldehyde, Morpholine HCl | 1-(6-Methoxy-2-benzofuranyl)-3-morpholinopropan-1-one hydrochloride |

| Piperidine | Paraformaldehyde, Piperidine HCl | 1-(6-Methoxy-2-benzofuranyl)-3-(piperidin-1-yl)propan-1-one hydrochloride |

This compound serves as the ketone component in the base-catalyzed Claisen-Schmidt condensation to produce benzofuran-substituted chalcones. wikipedia.orgbyjus.com This reaction involves the condensation of the ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgbyjus.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695) or piperidine, which facilitates the formation of an enolate from the ketone that then attacks the aldehyde. nih.govsci-hub.se The resulting aldol (B89426) adduct readily dehydrates to form the stable α,β-unsaturated ketone, or chalcone (B49325). gordon.edu A wide variety of chalcones can be synthesized by varying the substituted aromatic aldehyde. researchgate.netnih.gov

| Aromatic Aldehyde | Catalyst | Product Name |

| Benzaldehyde | NaOH / Ethanol | 1-(6-Methoxy-2-benzofuranyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | NaOH / Ethanol | 3-(4-Chlorophenyl)-1-(6-methoxy-2-benzofuranyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH / Ethanol | 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | Piperidine | 1-(6-Methoxy-2-benzofuranyl)-3-(4-nitrophenyl)prop-2-en-1-one |

While direct esterification of the ketone is not a standard transformation, the ethanone moiety can be converted into a carboxylic acid, which can then be esterified. A plausible route involves the oxidation of the acetyl group to a carboxyl group, forming 6-methoxybenzofuran-2-carboxylic acid. This transformation can be achieved via the haloform reaction. The subsequent Fischer esterification of the resulting carboxylic acid with an alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester, ethyl 6-methoxybenzofuran-2-carboxylate. This two-step pathway transforms the initial ketone into an ester functionality.

Oxidation and Reduction Pathways of the Compound

The ketone functional group and the alkyl portion of the ethanone moiety are susceptible to both oxidation and reduction reactions, leading to a range of synthetically useful products.

Oxidation: The acetyl group of this compound can be oxidized to a carboxylic acid (6-methoxybenzofuran-2-carboxylic acid) using the haloform reaction (e.g., with NaOH and I₂). Another significant oxidation pathway is the Baeyer-Villiger oxidation. This reaction employs a peroxy acid (like m-CPBA) to convert the ketone into an ester. In this case, it would yield 6-methoxybenzofuran-2-yl acetate, which involves the insertion of an oxygen atom between the carbonyl carbon and the benzofuran ring.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group.

Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol reduces the ketone to the corresponding secondary alcohol, 1-(6-methoxy-2-benzofuranyl)ethanol.

Deoxygenation to Alkane: For complete reduction of the carbonyl to a CH₂ group, more forceful methods are required. The Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base like KOH at high temperatures) can be employed to convert this compound into 2-ethyl-6-methoxybenzofuran. youtube.com

Table 3: Summary of Oxidation and Reduction Products

| Transformation | Reagent(s) | Product |

| Oxidation | ||

| Haloform Reaction | NaOH / I₂ | 6-Methoxybenzofuran-2-carboxylic acid |

| Baeyer-Villiger | m-CPBA | 6-Methoxybenzofuran-2-yl acetate |

| Reduction | ||

| To Secondary Alcohol | NaBH₄ | 1-(6-Methoxy-2-benzofuranyl)ethanol |

| To Alkane (Wolff-Kishner) | H₂NNH₂, KOH | 2-Ethyl-6-methoxybenzofuran |

Biomimetic Oxidation as a Model for Environmental and Biological Transformations

Biomimetic oxidation reactions serve as laboratory models to simulate the metabolic pathways of compounds in biological systems or their degradation in the environment. These reactions often employ metal complexes or enzymes to mimic the function of monooxygenases and dioxygenases. For a compound like this compound, biomimetic oxidation could potentially occur at several sites.

Oxidation may target the acetyl group, leading to the formation of a corresponding glyoxal (B1671930) or, through a Baeyer-Villiger type oxidation, an ester. Another potential site for oxidation is the electron-rich benzofuran ring. Hydroxylation of the aromatic ring is a common metabolic transformation. Given the presence of the methoxy group, oxidation could also lead to O-demethylation, yielding a phenolic derivative. While specific studies on the biomimetic oxidation of this compound are not extensively documented in the reviewed literature, the general principles of biomimetic catalysis suggest that transformations would likely yield hydroxylated or further oxidized species, providing insight into its potential metabolites and environmental breakdown products. nih.gov

Cyclization and Fused Heterocyclic Ring Formation

The acetyl group of this compound is a key handle for constructing fused heterocyclic rings. Through condensation and cyclization reactions, a variety of polycyclic systems can be synthesized, which are of interest in medicinal chemistry and materials science.

Furo[3,2-g]chromen-5-ones, a class of compounds also known as psoralens, are linear furanocoumarins. The synthesis of these structures from 2-acetylbenzofuran (B162037) precursors can be envisioned through reactions that build the chromen-5-one (a pyran-4-one fused to a benzene ring) portion. A plausible strategy involves the condensation of the acetyl group with a suitable three-carbon synthon. For instance, a Claisen condensation with a diethyl carbonate could introduce an ester group, which after further manipulation and cyclization with the phenolic oxygen (potentially after demethylation of the methoxy group) could form the pyranone ring. Alternatively, reaction with dimethylformamide-dimethylacetal (DMF-DMA) would yield an enaminone, a versatile intermediate for building various heterocyclic rings, including the chromenone system.

The reactivity of the acetyl group in this compound allows for its use in various annulation reactions to form fused nitrogen-containing heterocycles.

Pyridine (B92270) Derivatives: The synthesis of pyridine rings fused to other heterocycles can be achieved through multi-component reactions. For example, a synthetic route to a benzofuran-pyrazole-pyridine derivative starts with the reaction of 2-acetylbenzofuran with phenylhydrazine (B124118) to form the corresponding hydrazone. nih.gov Subsequent treatment with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) yields a pyrazole-4-carboxaldehyde. nih.gov This aldehyde can then undergo condensation with malononitrile (B47326) and 2-cyanoacetohydrazide (B512044) in a basic medium to construct the highly substituted pyridine ring, resulting in a complex molecule like 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. nih.gov

Pyrazole (B372694) Derivatives: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines. Starting from this compound, a Claisen condensation with an appropriate ester (e.g., ethyl formate) would generate the necessary 1,3-dicarbonyl intermediate. Reaction of this intermediate with hydrazine or a substituted hydrazine would then lead to the formation of the corresponding pyrazole derivative. youtube.com Another approach involves the initial formation of a chalcone. The 2-acetylbenzofuran is reacted with an aromatic aldehyde in the presence of a catalyst to form a benzofuran chalcone. researchgate.net This chalcone can then be treated with hydrazine hydrate (B1144303) or phenylhydrazine to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. researchgate.net

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives can be achieved by reacting a 1,3-dicarbonyl compound with a source of the N-C-N fragment, such as urea, thiourea, or guanidine (B92328). As with pyrazole synthesis, the first step would be to convert this compound into a suitable 1,3-dicarbonyl intermediate. Condensation of this intermediate with amidines or related compounds would then yield the desired pyrimidine ring.

The Pfitzinger reaction is a chemical reaction that produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net The reaction of 1-(benzofuran-2-yl)ethanone with isatin under alkaline conditions has been reported to yield 2-(benzofuran-2-yl)quinoline-4-carboxylic acid. researchgate.net This demonstrates that the acetyl group of a 2-acetylbenzofuran derivative is sufficiently reactive to participate in the Pfitzinger condensation.

The reaction mechanism involves the initial hydrolysis of isatin by the base (e.g., potassium hydroxide) to form an amino acid keto-acid. wikipedia.org This intermediate then condenses with the ketone, in this case, this compound, to form an imine. Subsequent tautomerization to an enamine, followed by cyclization and dehydration, yields the final quinoline-4-carboxylic acid product. wikipedia.org The presence of the methoxy group on the benzofuran ring is expected to influence the electronic properties of the resulting quinoline (B57606) derivative but not hinder the fundamental course of the reaction.

Other Significant Functional Group Transformations

Beyond cyclization reactions, the acetyl group of this compound can undergo other important transformations, such as the Willgerodt-Kindler reaction to form thioamides.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkylamides or thioamides. wikipedia.orgresearchgate.net The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. msu.eduthieme-connect.de This reaction results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion into a thioamide.

For this compound, this reaction would convert the acetyl group into a thioacetamide (B46855) derivative. The mechanism is thought to proceed through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the nitrogen atom to the terminal carbon, which is subsequently thionated. wikipedia.org The resulting product would be 2-(6-methoxy-2-benzofuranyl)thioacetamide. This thioamide can then be hydrolyzed to the corresponding amide or carboxylic acid if desired. This reaction provides a route to homologated carboxylic acid derivatives from the starting ketone.

Schiff's Base Reactions for Imine and Hydrazone Hybrids

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines or hydrazides to form the corresponding imines (Schiff bases) and hydrazones. These reactions are fundamental in synthetic organic chemistry for the generation of diverse molecular scaffolds.

Imines (Schiff Bases):

The reaction of 2-acetylbenzofuran derivatives with various aromatic amines in a suitable solvent like ethanol typically affords the corresponding Schiff bases. researchgate.net While a specific study on this compound was not found, the general reactivity of 2-acetylbenzofurans suggests a similar outcome. The condensation is usually catalyzed by a small amount of acid. These imine derivatives are valuable intermediates; for instance, they can undergo cyclization with reagents like chloroacetyl chloride to produce biologically relevant azetidinones. researchgate.net

Hydrazones:

The synthesis of hydrazones from 2-acetylbenzofuran derivatives is well-documented. For example, the reaction of 2-acetylbenzofuran with substituted hydrazides in refluxing ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone derivatives in high yields. mdpi.com A study detailed the synthesis of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide by reacting 2-acetylbenzofuran with the corresponding carbohydrazide. researchgate.net Another publication described the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in boiling ethanol with hydrochloric acid as a catalyst, resulting in the formation of 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine in a 90% yield. mdpi.com

These hydrazones, possessing an azomethine (–N=CH–) group, are of significant interest due to their wide range of biological activities and their utility as synthetic intermediates. researchgate.netnih.gov The general procedure for preparing simple hydrazones from ketones involves heating the ketone with hydrazine or hydrazine hydrate. orgsyn.org A two-step method, which involves the formation of an N,N-dimethylhydrazone followed by an exchange reaction with hydrazine, can also be employed to obtain pure hydrazones, minimizing the formation of azine byproducts. orgsyn.orgnih.gov

Table 1: Synthesis of Hydrazone Derivatives from 2-Acetylbenzofuran Analogs

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| 2-Acetylbenzofuran | (2,4,6-trichlorophenyl)hydrazine | 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | Ethanol, HCl (cat.), Reflux, 2h | mdpi.com |

| 2-Acetylbenzofuran | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Anhydrous Ethanol, HCl (cat.), Reflux, 2h | researchgate.net |

| Ketone | Hydrazine Hydrate | Hydrazone | Heating | orgsyn.org |

Vilsmeier Reaction Products and Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgijpcbs.com

While a direct Vilsmeier-Haack formylation on this compound has not been specifically described in the provided literature, the reactivity of related benzofuran systems can be considered. Generally, electron-rich heterocycles like benzofuran undergo formylation, often at the 2-position. cambridge.org However, since the 2-position in the target molecule is already substituted with an acetyl group, the reaction would likely target other activated positions on the benzofuran ring, such as the 3, 5, or 7-positions, influenced by the directing effects of the methoxy and acetyl groups.

More complex and synthetically useful transformations can occur when the Vilsmeier-Haack reaction is performed on derivatives of this compound. A notable example is the reaction of 2-acetylbenzofuran hydrazones with the Vilsmeier reagent. Research has shown that 2-acetylbenzofuran hydrazones, when treated with the Vilsmeier-Haack reagent (DMF/POCl₃), undergo a smooth cyclization followed by formylation to yield 3-(1-benzofuran-2-yl)-1-(substituted phenyl)-1H-pyrazole-4-carbaldehydes. ijpcbs.com This reaction provides a pathway to complex heterocyclic systems containing both benzofuran and pyrazole moieties, which are of interest in medicinal chemistry.

The reaction proceeds through the formation of an intermediate hydrazone, which then reacts with the Vilsmeier reagent. The reagent facilitates the cyclization to form the pyrazole ring, and subsequently, formylates the newly formed ring at the 4-position. ijpcbs.com

Table 2: Vilsmeier-Haack Reaction of 2-Acetylbenzofuran Hydrazone

| Substrate | Reagents | Product | Reaction Conditions | Reference |

| 2-Acetylbenzofuran hydrazone | DMF, POCl₃ | 3-(1-Benzofuran-2-yl)-1-(substituted phenyl)-1H-pyrazole-4-carbaldehyde | Reflux, 2h | ijpcbs.com |

Design and Directed Synthesis of Novel 1 6 Methoxy 2 Benzofuranyl Ethanone Derivatives

Strategic Derivatization for Modulated Biological Activity

The benzofuran (B130515) nucleus is a fundamental structural unit found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govrsc.org The strategic derivatization of 1-(6-Methoxy-2-benzofuranyl)ethanone is a key approach in medicinal chemistry to develop new therapeutic agents with enhanced efficacy and selectivity. rsc.org Modifications at the C-2 acetyl group, the methoxy (B1213986) group at C-6, or the benzofuran ring itself can lead to compounds with fine-tuned pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. rsc.orgmedcraveonline.com

| Core Structure | Modification Site | Resulting Derivative Class | Observed Biological Activities |

|---|---|---|---|

| This compound | C-2 Acetyl Group | Chalcones | Anticancer, Anti-inflammatory, Anti-Alzheimer's nih.govscispace.comnih.gov |

| C-2 Acetyl Group | Hydrazones/Semicarbazones | Antimicrobial, Anticonvulsant psu.edunih.gov | |

| Benzene (B151609) Ring | Halogenation | Enhanced Anticancer/Cytotoxic nih.govresearchgate.net | |

| C-2 Acetyl Group (via Chalcone) | Fused Heterocycles (Pyrimidines, Pyrazoles) | Antimicrobial, Anti-inflammatory nih.govscienceopen.com |

Synthesis of Halogenated Benzofuran Derivatives and their Impact on Biological Properties

The introduction of halogen atoms, such as chlorine and bromine, into the benzofuran scaffold is a well-established strategy for enhancing biological activity, particularly anticancer properties. nih.govresearchgate.net Halogenation can occur at various positions, including the benzene ring or the side chain at the C-2 position. For instance, bromination of the methyl group of the 2-acetyl moiety using N-bromosuccinimide (NBS) is a common synthetic route. nih.govresearchgate.net

The presence of halogens can significantly increase the cytotoxicity of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are non-covalent interactions that can improve the binding affinity of the molecule to its biological target. nih.gov Studies have shown that brominated derivatives, in particular, often exhibit greater cytotoxicity than their chlorinated counterparts. researchgate.net Research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has demonstrated significant activity against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. researchgate.netresearchgate.net

| Compound Name | Halogen(s) | Cancer Cell Line | Reported Activity (e.g., IC50) |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | Chlorine | A549 (Lung) | Promising activity researchgate.netresearchgate.net |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | Bromine | A549 (Lung), HepG2 (Liver) | Significant activity researchgate.netresearchgate.net |

| 1-(5-Bromo-1-benzofuran-2-yl)-3-aryl-2-propenones | Bromine | MCF-7 (Breast) | Antitumor activity rsc.org |

| 1-(3-(Bromomethyl)-6-methoxy-1-benzofuran-2-yl)ethan-1-one (6) | Bromine | K562 (Leukemia) | Selective cytotoxic action nih.gov |

Preparation of Hydrazone and Semicarbazone Analogs

The ketone functionality of this compound serves as a convenient handle for the synthesis of hydrazone and semicarbazone derivatives. These compounds are typically prepared through a simple condensation reaction of the ketone with various substituted hydrazines or semicarbazides, often under mild, solvent-free conditions or with catalytic amounts of acid. researchgate.netpsu.edu

This class of derivatives is of significant interest in medicinal chemistry as they are known to possess a broad spectrum of biological activities. Hydrazone and semicarbazone derivatives of other heterocyclic systems have demonstrated notable opioid binding profiles and potential as anticonvulsant agents. nih.gov The synthesis involves reacting the starting ketone with the desired hydrazine (B178648) or semicarbazide, which can be easily accomplished by grinding the reactants together, sometimes with a solid support like silica (B1680970) gel to facilitate the reaction. psu.edu This straightforward synthetic accessibility makes them attractive targets for developing new therapeutic agents.

| Starting Ketone | Reagent | Product Class | General Synthetic Method |

|---|---|---|---|

| This compound | Phenylhydrazine (B124118) | Phenylhydrazone | Condensation in ethanol (B145695) with acid catalyst researchgate.net |

| This compound | Semicarbazide hydrochloride | Semicarbazone | Condensation under solvent-free conditions psu.edu |

| This compound | Substituted carbohydrazides | N'-acylhydrazone | Condensation in ethanol with acid catalyst researchgate.net |

Development of Benzofuran-Chalcone Hybrid Compounds

A particularly fruitful area of research has been the development of benzofuran-chalcone hybrids. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors in flavonoid biosynthesis and are known for their diverse pharmacological properties, including significant anticancer activity. scispace.comwisdomlib.org The synthesis of benzofuran-chalcone derivatives is typically achieved via a Claisen-Schmidt condensation between this compound and a variety of substituted aromatic or heteroaromatic aldehydes in the presence of an acid or base catalyst. scispace.comresearchgate.net

These hybrid molecules have demonstrated potent cytotoxic effects against a range of cancer cell lines, such as breast (MCF-7), lung (A549), and prostate (PC-3) cancers. scispace.comresearchgate.net The mechanism of action often involves the induction of apoptosis. nih.govresearchgate.net Beyond cancer, certain benzofuran-chalcone hybrids have been designed and synthesized as multifunctional agents for the treatment of Alzheimer's disease, showing an ability to decrease β-amyloid aggregation and reduce oxidative stress. nih.govresearchgate.net The specific substituents on both the benzofuran and the aldehyde-derived phenyl ring play a critical role in determining the potency and selectivity of the biological activity. nih.gov

| Chalcone (B49325) Derivative Name | Aldehyde Used | Target/Cell Line | Reported Biological Finding |

|---|---|---|---|

| (E)-1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | MCF-7, PC-3 | Anticancer activity scispace.com |

| (E)-1-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | MCF-7, PC-3 | Anticancer activity scispace.com |

| 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | 4-Methylbenzaldehyde | - | Synthesized and characterized researchgate.netnih.gov |

| (E)-3-(2-Benzoyl-7-methylbenzofuran-5-yl)-1-phenylprop-2-en-1-one | Benzaldehyde | Alzheimer's Disease Model (C. elegans) | Decreased Aβ aggregation, reduced oxidative stress nih.govresearchgate.net |

| Benzofuran-chalcone hybrids (general) | Various substituted aldehydes | HeLa, HCC1806, A549 | Good cytotoxic activity, VEGFR-2 inhibition nih.gov |

Synthesis of Benzofuran-Pyridine/Pyrazole (B372694)/Pyrimidine (B1678525) Fused Heterocycles

The versatile benzofuran-chalcone hybrids serve as crucial intermediates for the construction of more complex, fused heterocyclic systems. nih.gov The α,β-unsaturated ketone moiety in chalcones is susceptible to cyclocondensation reactions with various binucleophiles, leading to the formation of new heterocyclic rings attached to the benzofuran core.

For example, reacting benzofuran chalcones with urea, thiourea, or guanidine (B92328) hydrochloride in an ethanolic potassium hydroxide (B78521) solution yields benzofuran-substituted pyrimidines, specifically pyrimidin-2-ols, pyrimidin-2-thiols, and pyrimidin-2-amines, respectively. nih.gov These compounds are of interest due to the known biological importance of the pyrimidine scaffold. nih.gov Similarly, reaction of the chalcone precursor with hydrazine hydrate (B1144303) can lead to the formation of pyrazole derivatives. scienceopen.com The synthesis of benzofuro-pyridine systems can be achieved through different routes, sometimes involving the cyclization of an azide (B81097) intermediate derived from a benzofuran-propenoic acid. researchgate.net These multi-ring systems represent a rich area for drug discovery, combining the pharmacological profiles of multiple heterocyclic motifs. nih.govresearchgate.net

| Starting Material | Reagent | Resulting Fused/Attached Heterocycle | Reference Method |

|---|---|---|---|

| Benzofuran-Chalcone | Urea | Pyrimidine-2-ol | Cyclocondensation in ethanoic KOH nih.gov |

| Benzofuran-Chalcone | Thiourea | Pyrimidine-2-thiol | Cyclocondensation in ethanoic KOH nih.gov |

| Benzofuran-Chalcone | Guanidine Hydrochloride | Pyrimidin-2-amine | Cyclocondensation reaction nih.gov |

| 2-Acetylbenzofuran (B162037) | Hydrazine derivatives | Pyrazole | Reaction pathway for 1,3,5-substituted pyrazoles scienceopen.com |

| (E)-3-(1-Benzofuran-2-yl)propenoic acid | Sodium Azide, then heat | scispace.comBenzofuro[3,2-c]pyridin-1(2H)-one | Curtius rearrangement and cyclization researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(6-Methoxy-2-benzofuranyl)ethanone, ¹H-NMR, ¹³C-NMR, and various 2D-NMR techniques are employed for unambiguous structural confirmation.

¹H-NMR Spectroscopy provides information about the chemical environment and connectivity of protons. The expected ¹H-NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons. Based on data from closely related structures, such as (6-Methoxybenzofuran-2-yl)(p-tolyl)methanone, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) can be predicted. rsc.org The aromatic protons on the benzofuran (B130515) ring system are expected in the range of δ 6.9-7.6 ppm. The single proton on the furan (B31954) ring (H-3) would appear as a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, and H-7) would show characteristic splitting patterns (e.g., doublet, doublet of doublets) based on their coupling with neighboring protons. The methoxy group (–OCH₃) protons would appear as a sharp singlet, typically around δ 3.9 ppm, and the acetyl methyl (–COCH₃) protons would also be a singlet, further downfield around δ 2.5 ppm. rsc.org

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would display 11 distinct carbon signals. The most downfield signal corresponds to the carbonyl carbon (C=O) of the acetyl group, expected above δ 180 ppm. rsc.org The carbon atoms of the aromatic and furan rings would resonate in the typical range of δ 95-162 ppm. The carbon of the methoxy group is expected around δ 56 ppm. rsc.org

2D-NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the final structure.

COSY spectra establish ¹H-¹H coupling correlations, confirming which protons are adjacent to each other in the benzene ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the placement of the acetyl and methoxy groups by observing correlations from their protons to the carbons of the benzofuran core. For instance, the protons of the acetyl methyl group would show an HMBC correlation to the carbonyl carbon and the C-2 carbon of the furan ring.

| Atom Position | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| -COCH₃ | ~2.5 (s, 3H) | >180 (C=O), ~26 (-CH₃) |

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

| Benzofuran H-3 | ~7.4 (s, 1H) | ~117 |

| Benzofuran H-4 | ~7.5 (d, 1H) | ~124 |

| Benzofuran H-5 | ~6.9 (dd, 1H) | ~120 |

| Benzofuran H-7 | ~7.1 (d, 1H) | ~96 |

| Quaternary Carbons | - | ~161 (C6), ~158 (C7a), ~152 (C2), ~123 (C3a) |

Mass Spectrometry Techniques (ESI-MS, HRMS, GC-MS, LC-HR-MSn) for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₀O₃), the expected monoisotopic mass is 190.06299 Da. uni.lu Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecule [M+H]⁺ (m/z 191.07027) or other adducts like the sodium adduct [M+Na]⁺ (m/z 213.05221), confirming the molecular weight with high precision. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS analysis, the compound is typically fragmented by electron ionization (EI), producing a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of a methyl group (•CH₃, 15 Da) from the acetyl moiety to give an acylium ion, or the cleavage of the entire acetyl group (•COCH₃, 43 Da). These fragmentation patterns are invaluable for structural confirmation and for identifying the compound in complex mixtures.

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MSⁿ) is a powerful platform for metabolite profiling. This technique separates the parent compound from its metabolites using HPLC, and then uses HRMS to identify them. By subjecting the parent ion (e.g., m/z 191.07027) to fragmentation (MS/MS or MSⁿ), a detailed fragmentation tree can be constructed. This allows for the identification of metabolites in biological samples, where metabolic processes might alter the original molecule, for example, through demethylation of the methoxy group.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 191.07027 |

| [M+Na]⁺ | 213.05221 |

| [M+K]⁺ | 229.02615 |

| [M+NH₄]⁺ | 208.09681 |

| [M-H]⁻ | 189.05571 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹. This peak is characteristic of an aryl ketone where the carbonyl group is conjugated with the benzofuran ring system. nih.gov

Aromatic C=C Stretches: Multiple bands of medium intensity are expected between 1450 and 1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic benzene ring and the furan ring. nih.gov

C–O Stretches: The spectrum will show strong C–O stretching vibrations. The aryl-alkyl ether of the methoxy group (Ar–O–CH₃) and the C–O–C stretch of the furan ring will likely produce intense bands in the 1000-1300 cm⁻¹ region. nih.gov

C–H Stretches: Aromatic C–H stretching vibrations will appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C–H stretches of the methyl groups (acetyl and methoxy) will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.gov

C–H Bending: Out-of-plane C–H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Resolution Gas Chromatography (HRGC), using capillary columns, offers excellent separation efficiency for volatile and thermally stable compounds like this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (as in GC-MS), HRGC can provide quantitative purity analysis. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., column type, temperature program, carrier gas flow rate). The use of non-polar columns (e.g., HP-5MS) is common for the analysis of such aromatic compounds. spectrabase.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound.

Reversed-Phase HPLC: This is the most common mode for a molecule of this polarity. A C18 or C8 stationary phase is typically used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape. sielc.com

Detection Systems: A UV detector is highly effective, as the conjugated benzofuran system provides strong chromophores that absorb UV light, typically in the 254-320 nm range. A Diode Array Detector (DAD) can provide a full UV spectrum for the peak, aiding in its identification. When coupled with a mass spectrometer (LC-MS), HPLC provides both retention time and mass data, offering a very high degree of certainty in identification and purity assessment. chemicalbook.com

Surface-Enhanced Raman Spectroscopy (SERS) Applications for in situ Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed chemical fingerprinting, even at very low concentrations. sielc.com The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or near the surface of plasmonic nanostructures, typically made of gold or silver. nist.gov

While specific SERS studies on this compound are not widely reported, the technique holds significant potential for its analysis. SERS could be applied for in situ detection in various matrices. The key vibrational modes, such as the carbonyl stretch and the ring breathing modes of the benzofuran system, would be significantly enhanced, providing a unique spectral signature. This would allow for trace-level detection and identification, which could be valuable in applications like monitoring chemical reactions or detecting the compound in complex biological or environmental samples. The enhancement mechanism is primarily electromagnetic, arising from localized surface plasmon resonance on the metallic nanostructures. nist.gov

X-ray Crystallography for Precise Three-Dimensional Structural Elucidation

As of the latest available data, a specific crystal structure for This compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available.

However, analysis of closely related benzofuran derivatives provides valuable insights into the expected crystallographic features of this class of compounds. The crystal structures of several analogous compounds have been determined, revealing common packing motifs and molecular geometries.

For instance, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester , a more complex benzofuran derivative, was determined to be in the triclinic system with a P-1 space group. In another example, 3-(Propan-2-ylidene)benzofuran-2(3H)-one crystallizes in the monoclinic system with a P21/c space group. A brominated analogue, 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime , also adopts a monoclinic system with a P21/n space group.

These examples demonstrate that benzofuran derivatives can crystallize in various systems, with the specific packing arrangement influenced by the nature and position of substituents on the benzofuran core. The presence of the methoxy and acetyl groups in This compound would be expected to influence its crystal packing through potential hydrogen bonding and dipole-dipole interactions.

A hypothetical data table for This compound , based on common findings for related benzofuran structures, is presented below for illustrative purposes. It is important to reiterate that these are predicted values and await experimental verification.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pca21 |

| a (Å) | 8.0 - 19.0 |

| b (Å) | 7.0 - 18.0 |

| c (Å) | 10.0 - 17.0 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| Volume (ų) | 1300 - 1700 |

The determination of the actual crystal structure of This compound through single-crystal X-ray diffraction would provide definitive data to confirm its molecular geometry and intermolecular interactions, which is essential for its further development and application in medicinal chemistry.

Computational Studies and Molecular Modeling of 1 6 Methoxy 2 Benzofuranyl Ethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Affinities and Modes

While the principles of molecular docking are well-established, specific studies detailing the prediction of binding affinities and modes for 1-(6-Methoxy-2-benzofuranyl)ethanone with various biological targets have not been identified in the current body of scientific literature. Such studies would theoretically involve docking this compound into the active sites of specific proteins to calculate its binding energy and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The absence of this data prevents a detailed discussion of its potential biological targets and interaction mechanisms.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize potential drug candidates. This approach would typically involve using the known structure of a receptor to guide the modification of this compound to improve its binding affinity and selectivity. However, there are no published examples of SBDD campaigns specifically centered on this compound.

Surface Mapping and Ligand-Protein Contact Preference Analysis

Surface mapping and ligand-protein contact preference analysis are computational tools used to characterize the binding site of a protein and understand the types of interactions that are most favorable. This information can then be used to design ligands with complementary properties. A specific analysis of the surface mapping and contact preferences for this compound in the context of a particular protein target is not documented in existing research.

Quantum Chemical Calculations for Reactivity Predictions and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. These calculations can provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, which are crucial for predicting a molecule's behavior in chemical reactions and biological systems. While the theoretical framework for performing such calculations on this compound exists, specific published studies detailing these electronic properties and reactivity predictions are not available.

In Silico Screening and Virtual Ligand Library Design

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those that are most likely to bind to a drug target. Virtual ligand libraries can also be designed around a core scaffold, such as this compound, to explore the structure-activity relationships of its derivatives. While virtual screening of benzofuran (B130515) derivatives has been reported in a broader context, there is no specific mention of this compound as a lead compound or the design of a virtual library based on its structure in the available scientific literature.

Biological Activities and Pharmacological Profiles of 1 6 Methoxy 2 Benzofuranyl Ethanone and Its Derivatives

Anticancer and Cytotoxic Properties

Benzofuran (B130515) derivatives have shown considerable promise as anticancer agents, with many exhibiting cytotoxic activity against various cancer cell lines. nih.govnih.gov The introduction of certain chemical groups, such as halogens, onto the benzofuran structure has been shown to significantly enhance this activity. researchgate.netnih.gov

Derivatives of 1-(6-Methoxy-2-benzofuranyl)ethanone have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of newly synthesized brominated derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone were evaluated for their anticancer activity. nih.govresearchgate.net Two compounds in particular, designated as compounds 6 and 8 in the study, showed potent and selective action against the chronic myelogenous leukemia (K562) cell line. nih.govresearchgate.net Their efficacy was also tested against prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cell lines. nih.govresearchgate.net

Further studies on other benzofuran derivatives have confirmed their activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.govresearchgate.net Specifically, five compounds (1c, 1e, 2d, 3a, 3d from the study) displayed significant cytotoxicity against all these cell lines. researchgate.net

A chalcone (B49325) derivative synthesized from 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240) showed significant cytotoxic effects against human colon cancer cell lines, including HT29 and HCT116, with IC₅₀ values of 0.35 µM and 0.59 µM, respectively. ejmo.org Another derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, was highly active against the colon cancer cell line SW620, with an IC₅₀ value of 10.8 ± 0.9 μM. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.

| Derivative Compound | Cancer Cell Line | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6 (a brominated derivative) | K562 (Leukemia) | 3.83 ± 0.6 µM | nih.gov |

| Compound 8 (a brominated derivative) | K562 (Leukemia) | > 30 µM (less active) | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon Cancer) | 10.8 ± 0.9 µM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | PC3 (Prostate Cancer) | > 30 µM | nih.gov |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon Cancer) | 0.35 µM | ejmo.org |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon Cancer) | 0.59 µM | ejmo.org |

A crucial aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several derivatives of this compound have demonstrated such selectivity. nih.govresearchgate.netnih.gov

In one study, the cytotoxicity of brominated benzofuran derivatives was evaluated against both cancer cell lines (K562, PC3, SW620, Caki 1) and healthy human keratinocytes (HaCaT). nih.govresearchgate.net Two of the synthesized compounds exhibited selective action towards K562 leukemia cells with no toxic effects on the normal HaCaT cells. nih.govresearchgate.net For example, compound 6 showed strong toxicity towards K562 cells (IC₅₀ = 3.83 ± 0.6 µM) but only moderate toxicity towards HaCaT cells (IC₅₀ = 12.44 ± 1.27 µM), yielding a therapeutic index (TI) of 3.248. nih.gov

Similarly, other research has highlighted the selectivity of benzofuran derivatives for cancer cells over normal cells like human umbilical vein endothelial cells (HUVEC). researchgate.netnih.gov Halogenated benzofuran derivatives, in particular, have been noted for exhibiting anticancer activity without showing toxicity toward normal cells. nih.gov For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate did not show toxic potential for normal HUVEC cells, indicating high selectivity. nih.gov

The anticancer effects of these compounds are often linked to their ability to halt cell proliferation and induce programmed cell death (apoptosis). nih.govejmo.org The anticancer effect of many benzofuran derivatives results from the induction of apoptosis through caspase-dependent pathways. nih.gov

Studies have shown that active benzofuran derivatives can induce apoptosis in K562 and MOLT-4 leukemia cells. nih.gov Mechanistic studies revealed that promising compounds act as pro-oxidants, increasing the levels of reactive oxygen species (ROS) in cancer cells, which can trigger apoptosis. nih.govresearchgate.net The proapoptotic properties were confirmed by assays showing the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. nih.govresearchgate.net

Furthermore, some derivatives have been shown to inhibit the release of pro-inflammatory cytokines like interleukin 6 (IL-6), which is known to play a key role in tumor progression and chemoresistance. nih.govnih.gov For example, two benzofuran derivatives significantly reduced the concentration of IL-6 in K562 cell cultures. nih.gov A chalcone derivative of benzofuran was also found to significantly inhibit cell viability in colon cancer cells more effectively than the standard chemotherapy drug 5-FU at low doses. ejmo.org

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The benzofuran scaffold is a versatile structure that is also the basis for compounds with a wide spectrum of antimicrobial activities. nih.govrsc.orgrsc.org Derivatives of this compound have been evaluated for their efficacy against various bacteria, fungi, and viruses. nih.govekb.eg

Research has shown that benzofuran derivatives can possess a broad spectrum of antimicrobial activity. researchgate.net For example, 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone, a related compound, was tested for its antimicrobial properties. ekb.eg While it showed less potency against Staphylococcus aureus and Escherichia coli compared to its hydroxylated counterparts, it was part of a group of compounds demonstrating antibacterial action. ekb.eg The same study found that these compounds had weak antifungal activity against Candida albicans and Aspergillus flavus. ekb.eg

In another study, a novel synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), selectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. upm.edu.myijper.org This compound demonstrated a bactericidal effect on methicillin-sensitive Staphylococcus aureus (MSSA) and P. aeruginosa, and a bacteriostatic effect on MRSA strains. upm.edu.myresearchgate.net

The following table summarizes the antimicrobial activity of selected benzofuran derivatives.

| Derivative Compound | Microorganism | Measured Activity | Reference |

|---|---|---|---|

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus ATCC 6538 | Active | nih.gov |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | E. coli ATCC 25922 | Active | nih.gov |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA ATCC 43300 | Inhibition Zone: 18.33±0.4 mm | ijper.org |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | P. aeruginosa ATCC 9027 | Inhibition Zone: 13.50±0.3 mm | ijper.org |

| Compound 7 (a brominated derivative) | Gram-positive strains | Moderate Activity (MIC: 16-64 µg/mL) | nih.gov |

In addition to antibacterial and antifungal properties, certain benzofuran derivatives have been evaluated for their antiviral activity against various DNA and RNA viruses. nih.gov A study focusing on new derivatives of benzofuran found that specific long-chain ether derivatives of 2-acetylbenzofuran (B162037) exhibited notable antiviral properties. Specifically, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against Respiratory Syncytial Virus (RSV) in HeLa cells. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was active against influenza A virus. nih.gov No specific findings regarding activity against the Hepatitis C Virus were identified in the provided search context.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Derivatives of the 6-methoxy-benzofuran framework have demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

A synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to suppress the expression of pro-inflammatory mediators. upm.edu.myijper.org In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, AU-23 was found to downregulate the expression of pro-inflammatory cytokines and mediators including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and Tumor Necrosis Factor-α (TNF-α). upm.edu.my The mechanism for this activity involves the modulation of crucial pattern recognition receptors. upm.edu.my Molecular docking studies have indicated that AU-23 binds to the mouse Toll-Like Receptor 4 (TLR4)/myeloid differentiation protein 2 (MD2) complex, which is critical for initiating the inflammatory cascade in response to LPS. upm.edu.myresearchgate.net

Further research into related dimethoxy-benzofuran derivatives has reinforced their anti-inflammatory potential. Specifically, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone has been observed to inhibit the secretion of the pro-inflammatory cytokine IL-6 in K562 chronic myelogenous leukemia cells. researchgate.net This highlights the role of the core benzofuran structure, enhanced by methoxy (B1213986) groups, in exerting anti-inflammatory effects. The multifaceted actions of benzofuran derivatives have positioned them as subjects of significant research for their potential as anti-inflammatory agents. mdpi.com

To illustrate the anti-inflammatory potential of related heterocyclic scaffolds, a series of benzoxazole (B165842) derivatives were evaluated for their ability to inhibit IL-6, with several compounds showing significant activity. nih.gov

Table 1: Anti-inflammatory Activity of Benzoxazole Derivatives Against IL-6

| Compound | IC₅₀ (μM) nih.gov |

|---|---|

| 3c | 10.14 ± 0.08 |

| 3d | 5.43 ± 0.51 |

| 3g | 5.09 ± 0.88 |

Antioxidant Activities and Reactive Oxygen Species Scavenging

Benzofuran derivatives are recognized for their antioxidant properties, which are integral to their protective effects against various pathologies. nih.gov The antioxidant capacity is often linked to the core heterocyclic structure and the nature of its substituents. nih.gov

Research has shown that certain benzofuran derivatives can modulate cellular levels of reactive oxygen species (ROS). For instance, studies on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that some compounds exhibit pro-oxidative effects, leading to an increase in ROS within cancer cells, which can contribute to their proapoptotic properties. researchgate.net Conversely, other studies have highlighted the direct antioxidant activity of this class of compounds. A series of substituted 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were tested, with several compounds demonstrating excellent antioxidant activity when compared to the standard L-ascorbic acid. nih.gov The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity, indicating the structural importance of the benzofuran core. nih.gov

The antioxidant potential of benzofuran derivatives has been quantified using various standard in vitro assays that measure different aspects of antioxidant action, such as hydrogen atom transfer, electron transfer, and metal chelation.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is widely used to evaluate the ability of compounds to donate a hydrogen atom or electron. Multiple studies have employed this method to assess benzofuran derivatives. mdpi.comnih.govresearchgate.net For example, a series of synthesized benzofuran-2-one derivatives were evaluated using the DPPH assay, with compounds 9, 15, 18, and 20 showing the most significant radical scavenging capacity. mdpi.com Similarly, newly prepared benzofuran hydrazones were tested, and their activity was found to be related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay has also been used to characterize the antioxidant capacity of benzofuran derivatives. Benzofuran hydrazones were shown to have antioxidant activity in the FRAP assay, again dependent on their substitution pattern. researchgate.net

Table 2: Antioxidant Assay Profile of Benzofuran Derivatives

| Compound Class | DPPH Assay | FRAP Assay | Metal Chelating Potential |

|---|---|---|---|

| Benzofuran-2-one derivatives | Active mdpi.comnih.gov | Not Reported | Potential due to carbonyl group mdpi.com |

| Benzofuran hydrazones | Active researchgate.net | Active researchgate.net | Potential due to functional groups mdpi.com |

| Methoxy-benzofuran derivatives | Active nih.gov | Not Reported | Potential due to methoxy group mdpi.comnih.gov |

Neuropharmacological Activities

Derivatives of the methoxy-benzofuran scaffold have been investigated for their effects on the central nervous system, showing interactions with key neurotransmitter systems.

The serotonin (B10506) 5-HT₂ receptor family, particularly the 5-HT₂A and 5-HT₂C subtypes, are important targets for neuropsychiatric drugs. wikipedia.org The affinity and activity of ligands at these receptors are highly dependent on their chemical structure. Research on structurally related compounds indicates that methoxy substituents play a crucial role in receptor interaction.

In a study of N-benzylated tryptamines and phenethylamines, the N-2-methoxybenzyl substituent was found to be optimal for potent activation of the 5-HT₂A receptor. ljmu.ac.uk A parallel series of N-benzylated analogues of 2,5-dimethoxy-4-iodophenethylamine also showed high affinity for the 5-HT₂ receptor family. nih.gov For example, the N-2-methoxybenzyl substituted phenethylamine (B48288) was a nearly full agonist at the human 5-HT₂A receptor with an EC₅₀ value of 4.2 nM. ljmu.ac.uk Although these studies were not performed on benzofuran ethanone compounds directly, they establish a strong structure-activity relationship where a methoxybenzyl moiety, structurally related to the methoxy-benzofuran core, confers high potency at 5-HT₂ receptors. This suggests that derivatives of this compound are promising candidates for investigation as 5-HT₂ receptor modulators.

Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of Alzheimer's disease. Several benzofuran derivatives have been identified as potent inhibitors of these enzymes.

A series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety were synthesized and evaluated as dual AChE and BChE inhibitors. One compound from this series, which featured a 2-fluoro substituent on the benzyl ring, exhibited an IC₅₀ value of 52 nM against AChE. Another study on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis found several compounds to be potent and selective inhibitors of BChE, with some showing greater potency than the reference drug galantamine. For instance, Cathafuran C displayed the most potent and selective BChE inhibitory activity with a Kᵢ value of 1.7 μM.

Table 3: Cholinesterase Inhibitory Activity of Benzofuran Derivatives

| Compound/Derivative Class | Enzyme | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| 5,6-dimethoxybenzofuran-3-one derivative (5b) | AChE | IC₅₀ = 52 ± 6.38 nM | researchgate.net |

| 2-Arylbenzofuran derivatives | BChE | IC₅₀ = 2.5–32.8 μM | ijper.org |

| Cathafuran C | BChE | Kᵢ = 1.7 μM | ijper.org |

Monoamine oxidase A (MAO-A) is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, and its inhibition is an effective strategy for treating depression. Aurones, which are a class of compounds containing a benzofuranone ring, have been identified as potent MAO-A inhibitors.

Hispidol (B191410), an aurone derivative, was found to be a potent and selective inhibitor of human MAO-A, with an IC₅₀ value of 0.26 µM and a Kᵢ value of 0.10 µM. This potency was significantly greater than that of the marketed drug toloxatone (B1682430) (IC₅₀ = 1.10 µM). Hispidol's inhibition of MAO-A was determined to be reversible and competitive. In contrast, its analog, sulfuretin, was a less effective inhibitor of MAO-A (IC₅₀ = 4.16 µM), suggesting that subtle structural differences significantly impact inhibitory activity. Molecular docking simulations revealed that hispidol binds effectively within the major pocket of the MAO-A enzyme.

Table 4: MAO-A Inhibitory Profile of Benzofuranone (Aurone) Derivatives

| Compound | MAO-A IC₅₀ (μM) | MAO-A Kᵢ (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Hispidol | 0.26 | 0.10 | Reversible, Competitive | nih.gov |

| Sulfuretin | 4.16 | Not Reported | Not Reported | nih.gov |

| Toloxatone (Reference) | 1.10 | Not Reported | Not Reported | nih.gov |

Therapeutic Potential for Neurodegenerative Disorders (e.g., Alzheimer's Disease, PTSD)

Derivatives of the benzofuran scaffold have shown promise in the context of neurodegenerative disorders. mdpi.comnih.gov Research has indicated potential efficacy in slowing the progression of Alzheimer's disease and offering neuroprotective functions. nih.gov

For Alzheimer's disease (AD), a key area of investigation is the targeting of β-amyloid (Aβ) plaques, a hallmark of the disease. A series of 6-methoxy-indanone derivatives, which share structural similarities with the methoxy-benzofuran core, were synthesized and evaluated as imaging probes for these plaques. Two specific derivatives demonstrated significant binding to Aβ aggregates in brain sections from AD patients and in brain homogenates. One radioiodinated derivative, [¹²⁵I]5k, showed excellent initial brain uptake and a clear binding ability to β-amyloid plaques with low non-specific binding in both in vitro and ex vivo models, suggesting its potential for in vivo plaque detection.

Another therapeutic strategy for Alzheimer's involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A newly synthesized benzimidazole (B57391) derivative, which also features a heterocyclic ring system, was shown to inhibit AChE and was found to possess anti-Alzheimer activity through multiple pathways, including antioxidant and anti-inflammatory mechanisms. While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic structures in developing treatments for AD.

The application of benzofuran derivatives in Post-Traumatic Stress Disorder (PTSD) is less direct but can be inferred from the mechanisms of action of certain psychoactive compounds. For instance, 3,4-Methylenedioxymethamphetamine (MDMA), which contains a benzofuran-like (dihydrofuran) ring structure, has shown efficacy as an adjunct in psychotherapy for PTSD. Its therapeutic effects are thought to stem from its ability to stimulate the transporter-mediated release of monoamines like serotonin. This suggests that other benzofuran derivatives that modulate neurotransmitter systems could hold therapeutic potential for PTSD.

Other Diverse Biological Activities

The benzofuran scaffold is associated with a wide spectrum of pharmacological effects beyond neuroprotection, including antiviral, antimicrobial, and metabolic activities. nih.govnih.govrsc.org

Anti-HIV Activity

The potential of benzofuran derivatives as antiviral agents has been explored, with some studies focusing on the Human Immunodeficiency Virus (HIV). A novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived thiazole (B1198619) and thiazolidinone ring systems were synthesized and evaluated for their in vitro anti-HIV-1 activity. Among the tested compounds, two derivatives, 5c and 9a , produced a significant reduction in the viral cytopathic effect. Compound 9a was confirmed to have moderate anti-HIV activity, highlighting the potential of the benzofuran nucleus as a starting point for the development of new anti-retroviral agents.

Anti-platelet and Analgesic Effects

Benzofuran derivatives have been investigated for their effects on inflammation and pain, which are often linked to platelet activity. rsc.orgnih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as efficient anti-inflammatory agents. researchgate.net Research has shown that some flavonoid aglycones, which can feature benzofuran-like structures, inhibit thrombin-induced platelet activation. mdpi.com More specifically, the discovery of 2,3-dihydro rsc.orgnih.govdioxino[2,3-g]benzofuran derivatives as Protease-Activated Receptor 4 (PAR4) antagonists has been reported, indicating potent antiplatelet aggregation activity. acs.org

In terms of pain relief, the literature indicates that benzofuran derivatives possess analgesic properties. nih.govrsc.orgnih.gov An early study from 1944 detailed the synthesis of basic benzofuran derivatives as part of a search for synthetic analgesics. rsc.org Another study noted that pyrazole (B372694) derivatives of benzofuran exhibited a higher antinociceptive effect compared to other related heterocyclic compounds. pharmatutor.org A derivative of Petasites hybridus, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, also demonstrated the ability to inhibit polymorphonuclear leukocyte (PMN) chemotaxis with an IC50 value comparable to the well-known analgesic ibuprofen (B1674241). nih.gov

Immunosuppressive Properties

Several derivatives based on the benzofuran structure have demonstrated immunomodulatory and anti-inflammatory effects, suggesting potential for immunosuppressive applications. nih.govmdpi.com A natural derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, and its synthetic benzoxazepine derivatives were shown to modulate the innate immune response of phagocytes. nih.gov The parent compound exhibited stronger inhibition of luminol-enhanced chemiluminescence of PMNs than acetylsalicylic acid (ASA), and one of its synthetic derivatives was five times more potent than ibuprofen at inhibiting PMN migration. nih.gov